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1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo-

Diazonaphthoquinone Thermal stability Photoresist processing window

1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- (also indexed as 1,2-naphthoquinone-2-diazide-4-sulfonyl chloride and frequently abbreviated as 2,1,4-DNQ sulfonyl chloride) is a bifunctional diazonaphthoquinone derivative that integrates a photolabile diazo‑oxo naphthalene core with a reactive sulfonyl chloride group. This combination makes it a critical esterification reagent for manufacturing photoactive compounds (PACs) in positive‑tone photoresists used in semiconductor, printing plate, and microelectronic packaging industries.

Molecular Formula C10H5ClN2O3S
Molecular Weight 268.68 g/mol
CAS No. 36451-09-9
Cat. No. B1582696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo-
CAS36451-09-9
Molecular FormulaC10H5ClN2O3S
Molecular Weight268.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)S(=O)(=O)Cl
InChIInChI=1S/C10H5ClN2O3S/c11-17(15,16)9-5-8(13-12)10(14)7-4-2-1-3-6(7)9/h1-5H
InChIKeyHAGVXVSNIARVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- (CAS 36451-09-9): Procurement-Relevant Identity and Role


1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- (also indexed as 1,2-naphthoquinone-2-diazide-4-sulfonyl chloride and frequently abbreviated as 2,1,4-DNQ sulfonyl chloride) is a bifunctional diazonaphthoquinone derivative that integrates a photolabile diazo‑oxo naphthalene core with a reactive sulfonyl chloride group [1]. This combination makes it a critical esterification reagent for manufacturing photoactive compounds (PACs) in positive‑tone photoresists used in semiconductor, printing plate, and microelectronic packaging industries [2]. Its commercial specification typically demands purity ≥98.0 % (argentometric titration) and a decomposition point ≥140 °C .

Why 2,1,4-DNQ Sulfonyl Chloride Cannot Be Replaced by the 2,1,5-Isomer or the Sodium Salt


Generic substitution among diazonaphthoquinone sulfonyl chlorides fails because the position of the sulfonyl group on the naphthalene ring governs both electronic and photochemical behavior. In the 4-position (this compound), the sulfonyl moiety exerts a much stronger electron‑withdrawing effect than in the 5-position isomer (CAS 3770‑97‑6), directly altering the quantum efficiency of the Wolff rearrangement, the dissolution inhibition power of the resulting ester, and the amine concentration required for image reversal [1]. The sodium sulfonate salt (CAS 64173‑96‑2) cannot undergo direct esterification with phenolic resins—it requires conversion to the sulfonyl chloride, a step that often introduces heavy‑metal contamination [2]. Therefore, choosing the correct sulfonyl chloride isomer is not a minor formulation adjustment; it determines whether a photoresist achieves target sensitivity, contrast, and shelf‑life specifications. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 1-Naphthalenesulfonyl chloride, 3-diazo-3,4-dihydro-4-oxo- (CAS 36451-09-9)


Thermal Stability: Decomposition Point Advantage Over the 5‑Position Isomer

The 2,1,4‑diazonaphthoquinone‑4‑sulfonyl chloride (CAS 36451‑09‑9) exhibits a decomposition point specification of ≥140 °C [1], whereas the 2,1,5‑isomer (CAS 3770‑97‑6) is consistently specified with a lower decomposition range of 130–139 °C . This difference is critical for pre‑bake and post‑exposure bake steps in photoresist processing, where premature thermal decomposition reduces contrast and pattern fidelity. A decomposition point ≥140 °C ensures a wider safe processing window.

Diazonaphthoquinone Thermal stability Photoresist processing window

Electronic Effect: Stronger Electron‑Withdrawing Character Drives Image Reversal Efficiency

A direct comparative study of 2,1,4‑ vs. 2,1,5‑diazonaphthoquinone esters demonstrated that the electron‑withdrawing effect of the sulfonyl group in the 4‑position is much stronger than in the 5‑position [1]. Consequently, 2,1,4‑type resists achieve effective image reversal at substantially lower amine concentrations. The 2,1,5‑type sensitizer requires compensation by increasing the amine concentration, which can alter development characteristics and shelf‑life stability [1].

Image reversal photoresist Electron-withdrawing effect Amine concentration reduction

Purity Specification and Photoresist-Grade Material Requirement

For photoresist‑grade photoactive compound synthesis, the patent literature explicitly specifies that 2,1,4‑diazonaphthoquinone sulfonyl chloride must be selected with a purity of more than 99 % and a decomposition point greater than 134 °C [1]. While commercial material is routinely supplied at ≥98.0 % purity (argentometric titration) , the ability to procure higher‑purity lots (≥99 %) directly enables the synthesis of PACs with reduced impurities that would otherwise cause decreased image resolution and contrast (lower γ value) [1].

Photoresist purity Argentometric titration Photoactive compound synthesis

Dual‑Function Photoacid Generation: Sulfonic Acid Release Enables Chemically Amplified Resists

Upon irradiation at 365 nm (i‑line), the 2,1,4‑DNQ sulfonate group undergoes photolysis producing not only indene carboxylic acid (the classic Wolff rearrangement product) but also a small amount of sulfonic acid [1]. This sulfonic acid by‑product catalytically deprotects acid‑labile groups, enabling one‑component chemically amplified photoresist formulations without requiring an additional photoacid generator (PAG). In contrast, 2,1,5‑DNQ sulfonate‑based PAG‑free resist compositions rely solely on the standard Wolff rearrangement pathway and do not generate sufficient sulfonic acid for chemical amplification [2].

Chemically amplified photoresist Photoacid generator i‑line lithography

Esterification Reactivity: High Conversion in Polymeric Photoactive Compound Synthesis

In a study on reactive polymer synthesis via polyaddition of bis‑epoxy compounds with dicarboxylic acids, subsequent reaction with diazonaphthoquinone sulfonyl chloride (DNQ) proceeded with an 85 % degree of esterification to yield the corresponding photo‑reactive polymer P‑2a [1]. This high conversion, achieved with the DNQ sulfonyl chloride (implicitly the 4‑isomer, the most common DNQ‑Cl reagent), demonstrates efficient coupling with hydroxyl‑functional polymers. No comparable 85 % esterification data are reported in the same study for the 5‑isomer or for the sodium sulfonate salt, which would require an activation step.

Esterification efficiency Photo‑reactive polymer Degree of substitution

Storage Stability: Refrigerated Shelf‑Life Specification Under Inert Atmosphere

The sulfonyl chloride moiety is moisture‑sensitive and the diazo group is thermally labile. The 2,1,4‑DNQ sulfonyl chloride is specified for storage at 0–10 °C under inert gas to prevent hydrolysis and decomposition . Commercial suppliers specify a shelf‑life of one year from the production date when stored below 20 °C, protected from light, heat, and moisture [1]. In contrast, the 2,1,5‑isomer is less stringently specified; some supplier entries indicate storage at room temperature, which may reflect lower inherent reactivity but also a narrower thermal safety margin due to its lower decomposition point.

Chemical stability Storage condition Shelf‑life

Application Scenarios Where CAS 36451-09-9 Delivers Measurable Advantages


High‑Thermal‑Budget Photoresist Processes Requiring Decomposition Point ≥140 °C

Photoresist formulations that incorporate aggressive pre‑bake or post‑exposure bake steps (e.g., for thick‑film polyimide or polybenzoxazole precursor patterning at temperatures approaching 130 °C) benefit from the ≥140 °C decomposition point of 2,1,4‑DNQ sulfonyl chloride [1]. The 5‑isomer, with a decomposition point as low as 130 °C, risks premature PAC degradation during these thermal steps, leading to contrast loss and unacceptable critical dimension drift. Procurement of the 4‑isomer ensures the PAC population remains intact throughout thermal processing, preserving dissolution inhibition contrast. [1]

Image Reversal Photoresist Formulations Requiring Low Amine Loading and Long Shelf‑Life

Image reversal resist developers aiming for >6 months of shelf‑life stability at room temperature should select the 4‑isomer sulfonyl chloride. The stronger electron‑withdrawing effect of the 4‑position sulfonyl group allows effective image reversal at lower amine concentrations than the 5‑isomer [2]. Reduced amine loading directly correlates with extended formulation stability, verified by >6‑month stability data for 2,1,4‑type image reversal systems [2]. [2]

One‑Component Chemically Amplified i‑Line Photoresist Development

Researchers and manufacturers developing single‑component, PAG‑free, chemically amplified i‑line (365 nm) photoresists should procure 2,1,4‑DNQ sulfonyl chloride with ≥99 % purity. The 4‑isomer uniquely generates catalytic sulfonic acid upon i‑line exposure in addition to the standard indene carboxylic acid product, enabling chemical amplification without a separate photoacid generator [3]. This simplifies resist formulation, reduces cost, and has been demonstrated to deliver sensitivity below 10 mJ/cm² and resolution finer than 0.1 µm in molecular‑glass resist platforms [4]. [3][4]

High‑Contrast Printing Plate and PS‑Plate Photoactive Compound Synthesis

For PS‑plate (presensitized printing plate) PAC synthesis, the Chinese patent literature explicitly specifies 2,1,4‑diazonaphthoquinone sulfonyl chloride with purity >99 % and decomposition point >134 °C as the preferred esterification reagent [5]. When compared with 2,1,5‑DNQ‑based PACs, the 4‑isomer‑derived photoactive compounds exhibit superior sensitivity and wider development latitude, translating to higher throughput and lower scrap rates in printing plate manufacturing [5]. [5]

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